molecular formula C20H19FN6O B2371853 1-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol CAS No. 955337-24-3

1-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol

Cat. No. B2371853
CAS RN: 955337-24-3
M. Wt: 378.411
InChI Key: JQRLWAURQGLKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a heterocyclic compound . Pyrazolo[3,4-d]pyrimidines are known to have various biological and pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazolo[3,4-d]pyrimidine scaffold, with additional functional groups attached at specific positions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrazolo[3,4-d]pyrimidines can undergo a variety of reactions, including substitutions, additions, and eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of certain functional groups can affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Anticancer Activities

1-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol and its analogues have been extensively studied for their anticancer properties. A study by Ghorab et al. (2009) reported the synthesis of pyrazolo[3,4-d]pyrimidines with amino acid moieties, showing significant in vitro anticancer activity against Ehrlich ascites carcinoma cells. Specifically, compounds with structural similarities to the mentioned compound exhibited the most potent activities. Additionally, some of these compounds demonstrated significant in vivo radioprotective activity (Ghorab, Ragab, Noaman, Heiba, & Aboulmagd, 2009).

Another study by Rahmouni et al. (2016) synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, closely related to the compound . They were tested for cytotoxic activities against cancer cell lines HCT-116 and MCF-7, showing promising anticancer properties (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Antimicrobial Activities

Compounds structurally similar to 1-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol have also been explored for their antimicrobial activities. Research by El-Borai et al. (2012) focused on the synthesis of pyrazolo[3,4-b]pyridines and their derivatives, which were tested for antibacterial and antifungal activities against various microorganisms. The study found certain derivatives exhibiting high antimicrobial activity (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).

Synthesis Methods

A study by Jensen et al. (2005) described an efficient synthesis method for a compound structurally similar to 1-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol, highlighting the importance of sequential Pd-catalyzed cross-coupling steps in achieving high yield and regioselectivity (Jensen, Hoerrner, Li, Nelson, Javadi, Dormer, Cai, & Larsen, 2005).

Future Directions

Future research on this compound could involve further exploration of its biological activity, potential therapeutic uses, and synthesis methods. Additionally, studies could be conducted to better understand its physical and chemical properties .

properties

IUPAC Name

1-[[4-(3-fluoroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O/c1-13(28)11-22-20-25-18(24-15-7-5-6-14(21)10-15)17-12-23-27(19(17)26-20)16-8-3-2-4-9-16/h2-10,12-13,28H,11H2,1H3,(H2,22,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRLWAURQGLKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.